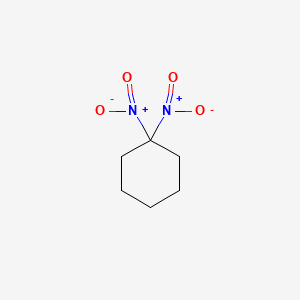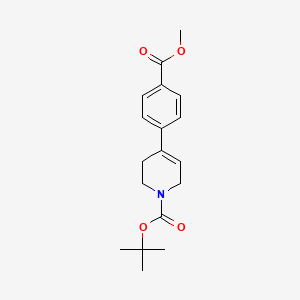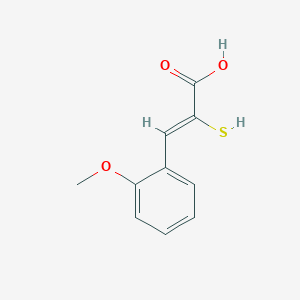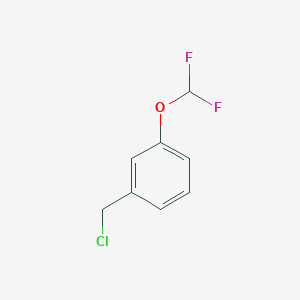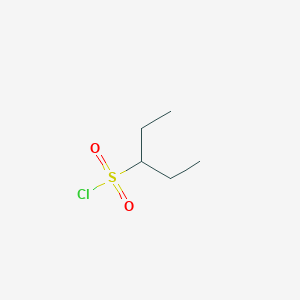
2-chloro-N-(2-methylbutan-2-yl)propanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Formation and Decomposition Processes
- The thermal decomposition of 2-methylbutyl chloroformate, closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, involves a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane and other products. This indicates a pathway involving a protonated cyclopropane intermediate (Dupuy, Goldsmith, & Hudson, 1973).
Biosynthetic Studies
- In the study of biosynthesis of 2-methylbutanoate esters in apples, deuterium-labeled substrates were used to trace the conversion pathways of 2-methylbutanol and 2-methylbutanoic acid. This research provides insights into the biosynthetic origins and conversions of esters closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide (Rowan et al., 1996).
Chemical Kinetics and Combustion Analysis
- A detailed study of the combustion characteristics of 2-methylbutanol, a compound structurally related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, was conducted. This included experiments on ignition delay times and laminar flame speed, contributing to the understanding of the combustion of larger alcohols (Park et al., 2015).
Antimicrobial and Cytotoxic Activities
- Novel propanamide derivatives, including structures similar to 2-chloro-N-(2-methylbutan-2-yl)propanamide, have been synthesized and evaluated for antimicrobial and cytotoxic activities. These studies shed light on the potential therapeutic applications of such compounds (Dawbaa et al., 2021).
Enantioselective Analysis in Food Products
- The Ehrlich pathway in fermented foods was studied, analyzing metabolites such as 2-methylbutanol and 2-methylbutanoic acid. These findings are relevant to understanding the enantioselective synthesis and degradation mechanisms related to compounds like 2-chloro-N-(2-methylbutan-2-yl)propanamide (Matheis et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFGDWNJFYURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




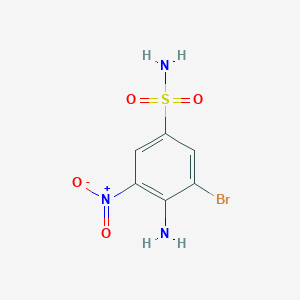
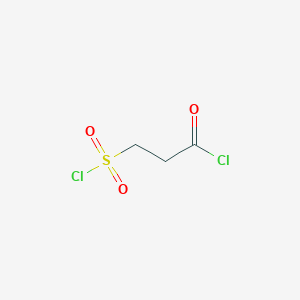
![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)
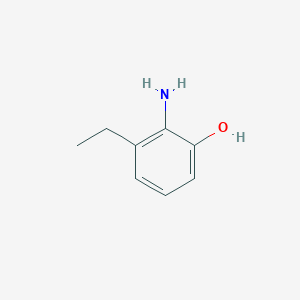
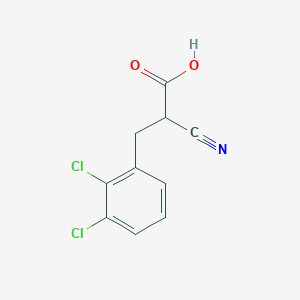
![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)
